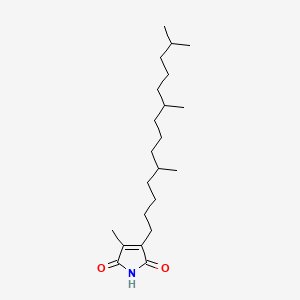![molecular formula C18H16F3N3 B13794894 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyrazinoindole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate to form 3-(trifluoromethyl)pyridine.
Alkylation: The 3-(trifluoromethyl)pyridine is then subjected to alkylation using a suitable alkylating agent, such as benzyl bromide, in the presence of a strong base like sodium hydride to yield the desired intermediate.
Cyclization: The intermediate undergoes cyclization with 1,2-diaminobenzene under acidic conditions to form the tetrahydropyrazinoindole core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-([6-Methylpyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- 2-([6-Chloropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- 2-([6-Fluoropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
Uniqueness
The presence of the trifluoromethyl group in 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable candidate for drug development and other applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H16F3N3 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-3,4-dihydro-1H-pyrazino[1,2-a]indole |
InChI |
InChI=1S/C18H16F3N3/c19-18(20,21)17-6-5-13(10-22-17)11-23-7-8-24-15(12-23)9-14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11-12H2 |
Clave InChI |
PTQNWXYYDAZSND-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC3=CC=CC=C32)CN1CC4=CN=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


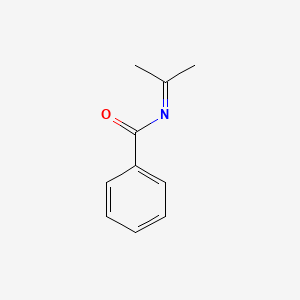
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
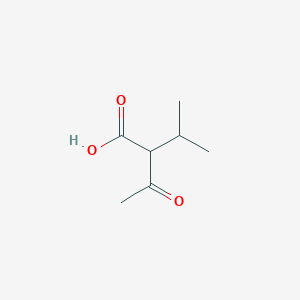
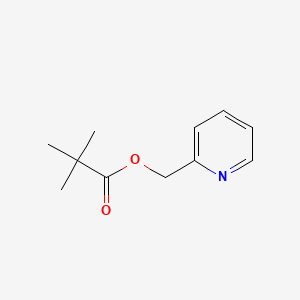
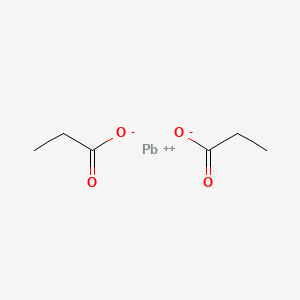
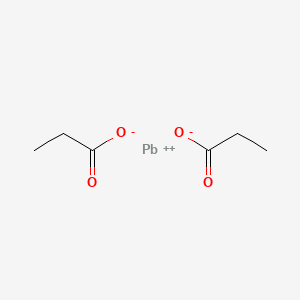
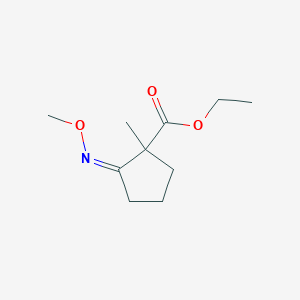

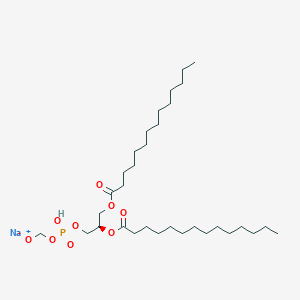
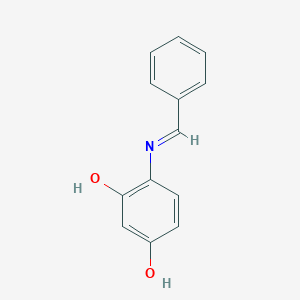
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
